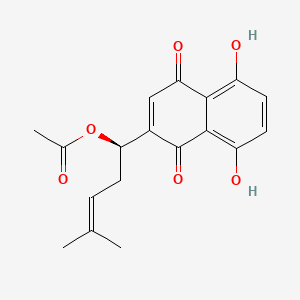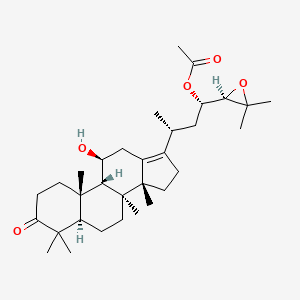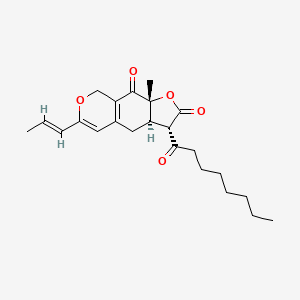![molecular formula C21H22Cl2FN5O B600277 8,9-Dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline CAS No. 15889-93-7](/img/structure/B600277.png)
8,9-Dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,9-Dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline is an organic compound with the molecular formula C14H19NO2. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired isoquinoline structure .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
8,9-Dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .
Scientific Research Applications
8,9-Dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8,9-Dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 8,9-Dimethoxy-5′,5′-dimethyl-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline-1-spiro-2′-cyclohexane-3,1′,3′-trione
- 6-Phenyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline
Uniqueness
8,9-Dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dimethoxy groups and hexahydropyrroloisoquinoline core make it a valuable compound for various applications, distinguishing it from other similar molecules .
Properties
CAS No. |
15889-93-7 |
|---|---|
Molecular Formula |
C21H22Cl2FN5O |
Molecular Weight |
450.3 g/mol |
IUPAC Name |
3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-6-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C21H22Cl2FN5O/c1-12(19-15(22)2-3-16(24)20(19)23)30-18-5-4-17(28-21(18)25)13-10-27-29(11-13)14-6-8-26-9-7-14/h2-5,10-12,14,26H,6-9H2,1H3,(H2,25,28)/t12-/m1/s1 |
InChI Key |
ZSDTZQWYOPVQMX-GFCCVEGCSA-N |
SMILES |
COC1=C(C=C2C3CCCN3CCC2=C1)OC |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=C(C=C2)C3=CN(N=C3)C4CCNCC4)N |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=C(C=C2)C3=CN(N=C3)C4CCNCC4)N |
Synonyms |
1,2,3,5,6,10b-Hexahydro-8,9-dimethoxypyrrolo[2,1-a]isoquinoline |
Origin of Product |
United States |
Q1: How is 8,9-Dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline synthesized?
A1: The synthesis of this compound was achieved through a Lewis acid-mediated cyclization reaction. [] Specifically, N-[-2-(3,4-dimethoxyphenyl)ethyl]proline (42) was treated with a Lewis acid to afford the desired product (43). [] This synthetic route highlights the utility of chloroalkenylamines and Lewis acids in constructing complex heterocyclic ring systems.
Q2: Are there other similar synthetic approaches to creating related compounds mentioned in the research?
A2: Yes, the research outlines the synthesis of various other heterocyclic compounds using similar Lewis acid-mediated cyclization reactions with chloroalkenylamines. [] For instance, the researchers successfully synthesized 1-acetyl-1,2,3,6,7,7a-hexahydropyrrolizin-5-one (28) from N-(4-chloropent-3-enyl)-5-hydroxy-2-pyrrolidone (25) using this approach. [] This highlights the versatility of this synthetic strategy for accessing a range of structurally diverse heterocycles.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















